Efflux pumps are protein structures found in bacteria that actively expel antimicrobial agents from the cell, thereby reducing the intracellular concentration of these agents and contributing to antibiotic resistance. EPIs like 1-(1-Naphthylmethyl)-4-(3-phenylpropyl)piperazine are believed to hinder the function of these efflux pumps, potentially restoring the susceptibility of bacteria to antibiotics. [, , , ]
1-(1-Naphthylmethyl)-4-(3-phenylpropyl)piperazine is believed to act by inhibiting bacterial efflux pumps, particularly those belonging to the Resistance-Nodulation-Division (RND) family. [, ] These pumps are responsible for expelling a wide range of antimicrobial agents from bacterial cells, thereby reducing their intracellular concentration and contributing to MDR.
The primary scientific application of 1-(1-Naphthylmethyl)-4-(3-phenylpropyl)piperazine is in investigating its potential to reverse MDR in bacteria. [, , , ] Several studies have demonstrated its ability to enhance the activity of various antibiotics against clinically relevant Gram-negative bacteria, including:
Despite its limited effect on Pseudomonas aeruginosa, [, ] 1-(1-Naphthylmethyl)-4-(3-phenylpropyl)piperazine represents a promising lead compound for developing novel therapeutic strategies to combat MDR in clinically significant Gram-negative pathogens.
CAS No.: 228113-66-4
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3